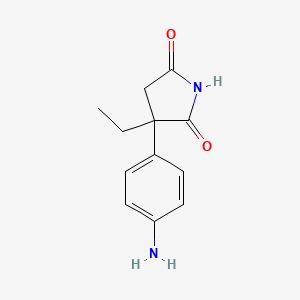

3-(4-Aminophenyl)-3-ethylpyrrolidine-2,5-dione

描述

属性

CAS 编号 |

91567-07-6 |

|---|---|

分子式 |

C12H14N2O2 |

分子量 |

218.25 g/mol |

IUPAC 名称 |

3-(4-aminophenyl)-3-ethylpyrrolidine-2,5-dione |

InChI |

InChI=1S/C12H14N2O2/c1-2-12(7-10(15)14-11(12)16)8-3-5-9(13)6-4-8/h3-6H,2,7,13H2,1H3,(H,14,15,16) |

InChI 键 |

QPJZAHJMZUCFMF-UHFFFAOYSA-N |

SMILES |

CCC1(CC(=O)NC1=O)C2=CC=C(C=C2)N |

规范 SMILES |

CCC1(CC(=O)NC1=O)C2=CC=C(C=C2)N |

同义词 |

3-(4'-aminophenyl)-3-ethylpyrollidine-2,5-dione 3-APEPD |

产品来源 |

United States |

生物活性

3-(4-Aminophenyl)-3-ethylpyrrolidine-2,5-dione, also known as a pyrrolidine derivative, has garnered attention in pharmacological research due to its significant biological activities, particularly as an inhibitor of cytochrome P450 enzymes. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring with an ethyl group and an amino-substituted phenyl moiety. Its chemical formula is , with a molecular weight of approximately 218.25 g/mol. The structure is essential for its interaction with biological targets, particularly in enzyme inhibition.

1. Cytochrome P450 Inhibition

Research indicates that this compound acts as a reversible inhibitor of cytochrome P450 enzymes, specifically aromatase (CYP19). This enzyme is crucial in the biosynthesis of estrogens from androgens. The compound demonstrated comparable efficacy to established inhibitors like aminoglutethimide in reducing estrogen levels in vivo in rat models.

2. Antioxidant Activity

The compound has shown potential antioxidant properties. In studies utilizing DPPH (2,2-diphenyl-1-picrylhydrazyl) assays, it exhibited weak radical scavenging activity at concentrations around 200 µg/mL . This suggests a possible role in mitigating oxidative stress-related conditions.

3. Antimicrobial Properties

While initial evaluations indicated limited antimicrobial activity at various concentrations (4-256 µg/mL), further studies are necessary to explore its potential against specific microbial strains . The lack of significant growth inhibition suggests that while it may not be a potent antimicrobial agent, it could have applications in combination therapies.

Data Table: Biological Activities of this compound

| Activity | Methodology | Findings |

|---|---|---|

| Cytochrome P450 Inhibition | In vitro assays | Reversible inhibition of aromatase; comparable to AG |

| Antioxidant Activity | DPPH assay | 0.3% radical scavenging at 200 µg/mL |

| Antimicrobial Activity | Agar dilution method | No significant growth inhibition at tested concentrations |

Case Study 1: Aromatase Inhibition

In a study evaluating various pyrrolidine derivatives for their ability to inhibit aromatase activity, this compound was identified as a promising candidate due to its structural similarity to known inhibitors. The study utilized human placental tissue to assess the compound's efficacy and found that it significantly reduced estrogen production compared to controls .

Case Study 2: Antioxidative Effects

Another investigation focused on the antioxidative properties of this compound within neuronal cell lines exposed to oxidative stress. The results indicated that while the compound did not prevent cell death entirely, it reduced reactive oxygen species (ROS) levels, suggesting a neuroprotective effect that warrants further exploration in neurodegenerative disease models .

科学研究应用

Aromatase Inhibition

One of the primary applications of 3-(4-Aminophenyl)-3-ethylpyrrolidine-2,5-dione is its role as an aromatase inhibitor. Aromatase is an enzyme involved in the biosynthesis of estrogens from androgens. Compounds that inhibit this enzyme are crucial in treating hormone-dependent cancers such as breast cancer.

- Inhibitory Potency : The compound demonstrates selective competitive inhibition of the aromatase enzyme system with a Ki value of approximately 1.75 μM, indicating its potential as a therapeutic agent against estrogen-dependent tumors .

Cholesterol Side Chain Cleavage Enzyme Inhibition

In addition to aromatase inhibition, this compound also serves as a structural analog to aminoglutethimide, known for inhibiting cytochrome P450 enzymes involved in cholesterol metabolism. This property makes it valuable for studying cholesterol-related diseases and endocrine disorders .

Antitumor Activity

Research has indicated that derivatives of this compound exhibit potential antitumor activity. A study highlighted its ability to inhibit the metabolism of all-trans retinoic acid by rat liver microsomes, showcasing its role in modulating retinoic acid pathways critical for cell differentiation and growth .

Case Study 1: Inhibition Profile

A study evaluated various analogs of this compound for their inhibitory effects on human placental aromatase and bovine adrenal cholesterol side chain cleavage enzymes. The results showed that while some analogs were weakly inhibitory, others demonstrated significant inhibition, reinforcing the importance of structural modifications on biological activity .

Case Study 2: Structure-Activity Relationship

Another investigation focused on the enantioselectivity of different forms of this compound as inhibitors of P450AROM (aromatase) and P450CSCC (cholesterol side chain cleavage). The study revealed that specific enantiomers exhibited higher potency compared to their racemic counterparts, highlighting the relevance of stereochemistry in drug design .

相似化合物的比较

Key Observations :

- Alkyl Substituent Size : Methyl at C3 (Ki = 0.8 µM) confers greater inhibition than ethyl (Ki = 1.0 µM), likely due to reduced steric hindrance .

- Substituent Position : C3 substitution is critical; N1-methylation (e.g., compound 5 in ) diminishes activity.

- Unsubstituted Core : The absence of C3 alkyl groups (e.g., compound 15 in ) results in poor inhibition (IC₅₀ = 20 µM).

Key Observations :

- Scaffold Flexibility: The 4-aminophenyl group is versatile, showing activity in both pyrrolidine-2,5-diones (aromatase) and chalcones (antimalarial) .

- Substituent Effects: Modifications like aryloxy groups (e.g., bromophenyloxy) redirect activity to non-aromatase targets but with reduced potency .

准备方法

Core Scaffold Construction

Optimization of Reaction Conditions

Solvent Systems

Temperature and Pressure

Catalytic Considerations

-

Pd/C Loading : 5–10 wt% catalyst achieves optimal turnover but risks over-reduction.

-

Acid/Base Additives : Hydrochloric acid (HCl) quenches excess reductant, while sodium hydroxide (NaOH) adjusts pH for amine stability.

Analytical Characterization

Spectroscopic Confirmation

Chromatographic Purity

-

HPLC : Retention time of 8.2 minutes under reversed-phase conditions (C18 column, acetonitrile/water gradient).

-

Melting Point : 171–173°C, consistent with crystalline purity.

Comparative Analysis of Synthetic Approaches

Efficiency and Scalability

Catalytic hydrogenation, while well-established, suffers from low yields (37.6%) and scalability limitations due to high-pressure requirements. In contrast, sodium hydrosulfite-mediated reductions achieve >90% yields in analogous systems under ambient pressure, suggesting potential for industrial adaptation.

Applications and Derivatives

Biological Activity

3-(4-Aminophenyl)-3-ethylpyrrolidine-2,5-dione exhibits selective aromatase inhibition (Ki = 1.0 µM), outperforming earlier analogs in specificity. Its ethyl group enhances hydrophobic interactions with the enzyme’s active site, while the 4-aminophenyl moiety coordinates with heme iron.

常见问题

Q. What statistical methods identify critical factors in SAR studies for this compound?

- Methodology : Use multivariate analysis (e.g., PCA or PLS regression) to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity. ’s factorial design approach isolates variables like substituent position and electronic effects. For example, a 2 factorial design could test ethyl vs. methyl groups and para- vs. meta-substitution on the phenyl ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。